

In-Depth Technical Guide to 21-Dehydro Budesonide

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Compound of Interest

Compound Name: *21-Dehydro Budesonide*

Cat. No.: *B1146664*

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Core Synonyms and Chemical Identity

21-Dehydro Budesonide is a key impurity and degradation product of the potent synthetic corticosteroid, Budesonide. A comprehensive understanding of its various synonyms and chemical identifiers is crucial for accurate identification and research.

Systematic and Common Names:

- 21-Dehydrobudesonide
- Budesonide EP Impurity D
- Budesonide Aldehyde Impurity
- Budesonide Glyoxal (epimers) [USP]
- (11 β ,16 α)-16,17-(Butylidenebis(oxy))-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al
- 16 α ,17-[(1RS)-Butylidenebis(oxy)]-11 β -hydroxy-3,20-dioxopregna-1,4-dien-21-aldehyde

Chemical Identifiers:

Identifier	Value
CAS Number	85234-63-5
Molecular Formula	C ₂₅ H ₃₂ O ₆
Molecular Weight	428.52 g/mol
IUPAC Name	2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0 ^{2,9} .0 ^{4,8} .0 ^{13,18}]icos-14,17-dien-8-yl]-2-oxoacetaldehyde

Glucocorticoid Receptor Binding and Biological Activity

As a derivative of Budesonide, **21-Dehydro Budesonide** is understood to exert its biological effects primarily through interaction with the glucocorticoid receptor (GR). However, the structural modification at the C21 position, specifically the oxidation of the hydroxyl group to an aldehyde, significantly impacts its binding affinity.

Scientific evidence suggests that the presence of the C21 aldehyde group in **21-Dehydro Budesonide** leads to a reduced binding affinity for the glucocorticoid receptor when compared to its parent compound, Budesonide.^[1] This alteration in the electronic and steric properties at the C21 position likely disrupts the optimal hydrogen bonding network that Budesonide establishes with the receptor, resulting in decreased affinity.^[1] Studies on other corticosteroids have similarly shown that modifications at the C21 position can significantly influence receptor affinity, with 21-esters also exhibiting lower affinity than their parent alcohols.^[2]

While specific quantitative data for the binding affinity (e.g., K_d or IC₅₀ values) of **21-Dehydro Budesonide** are not readily available in the reviewed literature, the qualitative understanding of its reduced affinity is a critical consideration in evaluating its potential biological potency. For context, Budesonide has a reported equilibrium dissociation constant (KD) of 1.32 nmol/l for the human glucocorticoid receptor, with a relative receptor affinity of 855, considering dexamethasone as a reference at 100.^[3]

Signaling Pathways

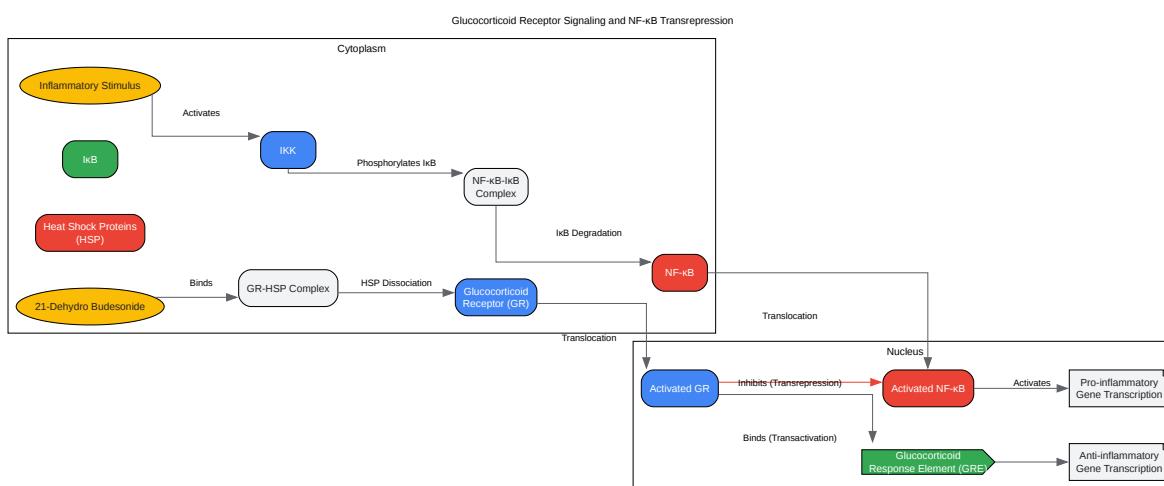
21-Dehydro Budesonide, as a glucocorticoid receptor agonist, is presumed to follow the canonical glucocorticoid signaling pathway. This pathway is pivotal in mediating the anti-inflammatory effects of corticosteroids. The binding of the ligand to the cytoplasmic glucocorticoid receptor triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the activated glucocorticoid receptor can modulate gene expression through two primary mechanisms:

- Transactivation: The receptor dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
- Transrepression: The glucocorticoid receptor monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF- κ B). This interaction prevents NF- κ B from binding to its target DNA sequences, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.^{[4][5]}

The transrepression of NF- κ B is a key mechanism underlying the potent anti-inflammatory effects of glucocorticoids.

Glucocorticoid Receptor Signaling and NF- κ B Transrepression



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Caption: Glucocorticoid Receptor Signaling and NF- κ B Transrepression.

Experimental Protocols

While specific experimental data for **21-Dehydro Budesonide** is limited, the following are detailed methodologies for key experiments that would be employed to characterize its

biological activity.

Glucocorticoid Receptor Competitive Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled test compound (**21-Dehydro Budesonide**) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value, from which the inhibition constant (K_i) can be calculated.[6]

Materials:

- Glucocorticoid receptor source (e.g., cytosolic fraction from cells expressing the receptor, such as A549 cells)
- Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
- Unlabeled **21-Dehydro Budesonide**
- Assay buffer
- Scintillation counter

Procedure:

- Prepare a series of dilutions of unlabeled **21-Dehydro Budesonide**.
- In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the glucocorticoid receptor preparation in the presence of the varying concentrations of **21-Dehydro Budesonide**.
- Allow the binding to reach equilibrium.
- Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters.

- Quantify the amount of radioactivity on the filters using a scintillation counter.
- Plot the percentage of specific binding against the log concentration of **21-Dehydro Budesonide** to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. When the NF-κB pathway is activated by an inflammatory stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. A compound that inhibits this pathway will reduce the amount of luciferase produced, which can be quantified by measuring luminescence.^{[7][8]}

Materials:

- A suitable cell line (e.g., HEK293 or HeLa cells)
- NF-κB luciferase reporter plasmid
- Transfection reagent
- Inflammatory stimulus (e.g., TNF-α)
- **21-Dehydro Budesonide**
- Luciferase assay reagent
- Luminometer

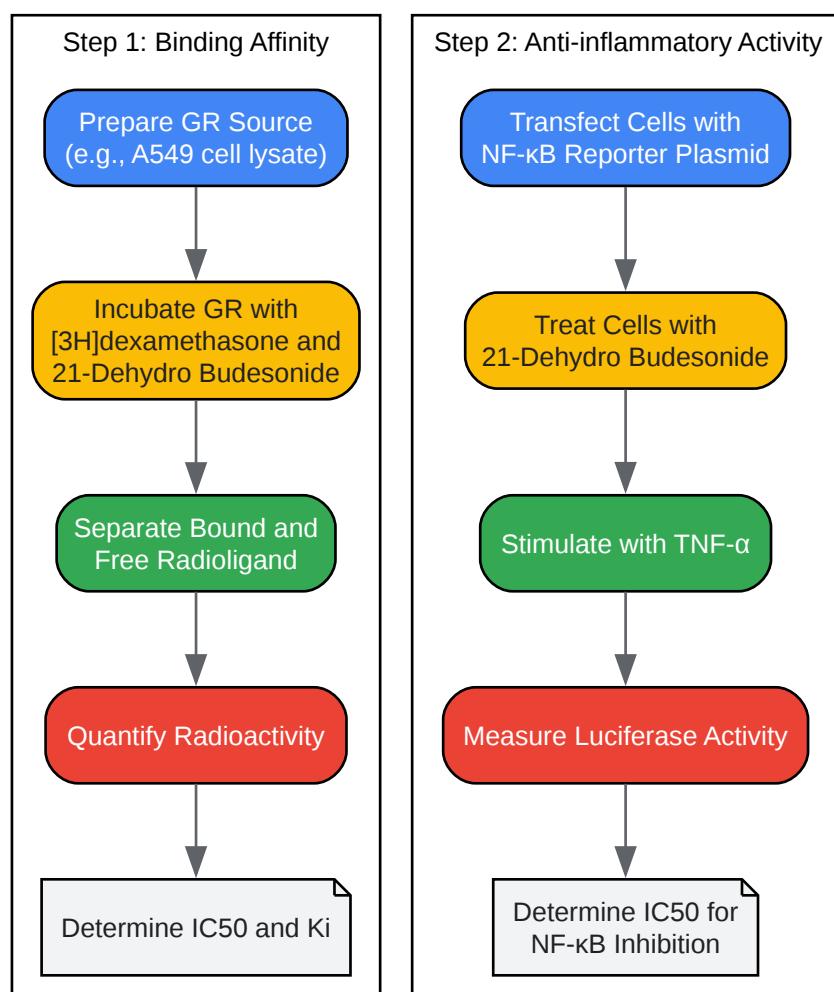
Procedure:

- Seed the cells in a multi-well plate.
- Transfect the cells with the NF-κB luciferase reporter plasmid.

- After an appropriate incubation period, pre-treat the cells with varying concentrations of **21-Dehydro Budesonide**.
- Stimulate the cells with the inflammatory stimulus to activate the NF-κB pathway.
- After further incubation, lyse the cells and add the luciferase assay reagent.
- Measure the luminescence using a luminometer.
- Plot the luminescence signal against the log concentration of **21-Dehydro Budesonide** to determine the IC₅₀ value for NF-κB inhibition.

Experimental Workflow Diagram

Experimental Workflow for Characterizing 21-Dehydro Budesonide



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Caption: Experimental Workflow for Characterizing **21-Dehydro Budesonide**.

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